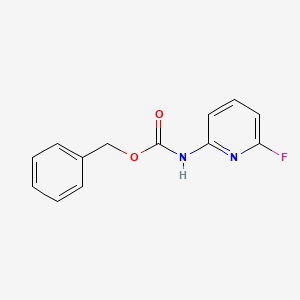
benzyl N-(6-fluoropyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of benzyl N-(6-fluoropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-fluoropyridin-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Benzyl N-(6-fluoropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Benzyl N-(6-fluoropyridin-2-yl)carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl N-(6-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. The carbamate group can also act as a prodrug, releasing the active amine upon hydrolysis .
Comparison with Similar Compounds
Benzyl N-(6-fluoropyridin-2-yl)carbamate can be compared with other similar compounds, such as:
Benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate: This compound has a chlorine atom in addition to the fluorine, which can alter its reactivity and selectivity.
Benzyl N-(6-bromopyridin-2-yl)carbamate: The presence of a bromine atom can influence the compound’s chemical properties and its interactions with molecular targets.
Benzyl N-(6-methylpyridin-2-yl)carbamate: The methyl group can affect the compound’s steric and electronic properties, leading to different reactivity and selectivity profiles.
This compound stands out due to its unique combination of a fluorine atom and a carbamate group, which provides a balance of reactivity, selectivity, and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H11FN2O2 |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
benzyl N-(6-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H11FN2O2/c14-11-7-4-8-12(15-11)16-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,17) |
InChI Key |
FQAZHSGYLHQZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















